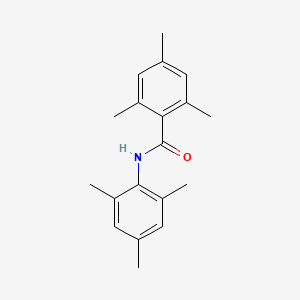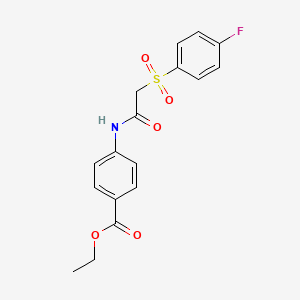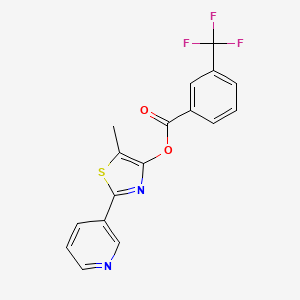
5-Methyl-2-(3-pyridinyl)-1,3-thiazol-4-yl 3-(trifluoromethyl)benzenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-2-(3-pyridinyl)-1,3-thiazol-4-yl 3-(trifluoromethyl)benzenecarboxylate, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound has been found to exhibit potent inhibitory activity against the enzyme Bruton's tyrosine kinase (BTK), which plays a crucial role in the development and progression of several diseases, including cancer, autoimmune disorders, and inflammatory diseases.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
5-Methyl-2-(3-pyridinyl)-1,3-thiazol-4-yl 3-(trifluoromethyl)benzenecarboxylate, due to its complex chemical structure, has been the subject of various synthetic and chemical property studies. Research has explored its synthesis through reactions involving different nucleophiles and electrophiles, highlighting its potential in forming multifunctional compounds. For example, reactions with mono- and difunctional nucleophiles have led to the formation of acyclic and heterocyclic derivatives, showcasing its versatility in chemical synthesis (Sokolov & Aksinenko, 2010).
Biological Activities
The compound's derivatives have been evaluated for various biological activities. Antimicrobial and antitubercular activities have been prominent areas of study, with some derivatives showing promising results against specific bacterial strains and Mycobacterium tuberculosis (Dave et al., 2007). This points towards its potential application in developing new antimicrobial agents.
Antioxidant and Photocatalytic Applications
Studies have also explored the antioxidant and photocatalytic potentials of compounds related to 5-Methyl-2-(3-pyridinyl)-1,3-thiazol-4-yl 3-(trifluoromethyl)benzenecarboxylate. Coordination polymers with pyridinephenyl bifunctional ligands have demonstrated excellent performances in sensing various ions and organic compounds in aqueous solutions, as well as in the degradation of pollutants like methylene blue (Xue et al., 2021).
Material Science and MOF Construction
In material science, the compound's derivatives have been applied in the construction of metal-organic frameworks (MOFs) with enhanced stability and porosity. The strategic modification of ligands and secondary building units in these structures has led to materials with potentially significant applications in gas storage, separation, and catalysis (Sun et al., 2006).
Propiedades
IUPAC Name |
(5-methyl-2-pyridin-3-yl-1,3-thiazol-4-yl) 3-(trifluoromethyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3N2O2S/c1-10-14(22-15(25-10)12-5-3-7-21-9-12)24-16(23)11-4-2-6-13(8-11)17(18,19)20/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQJUSLZHIJYZPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C2=CN=CC=C2)OC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-(3-pyridinyl)-1,3-thiazol-4-yl 3-(trifluoromethyl)benzenecarboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-chloro-2-methylphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2879700.png)
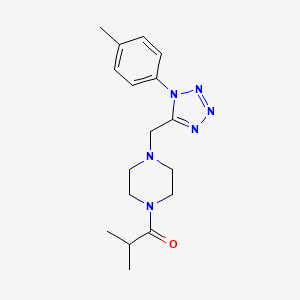

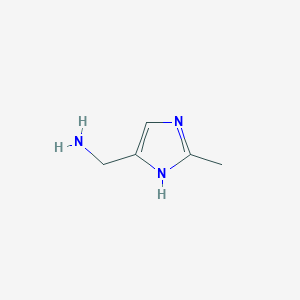
![(Z)-ethyl 2-((2,6-difluorobenzoyl)imino)-5-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2879705.png)
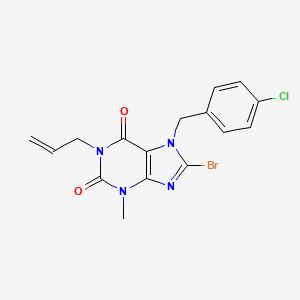

![5-amino-N-(2,5-dimethylphenyl)-1-[(2,5-dimethylphenyl)methyl]triazole-4-carboxamide](/img/structure/B2879708.png)
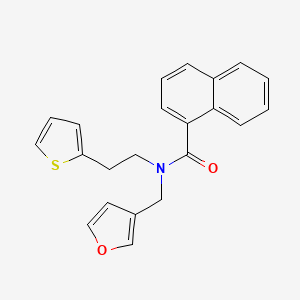
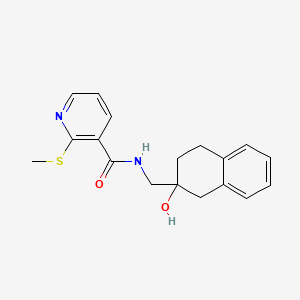
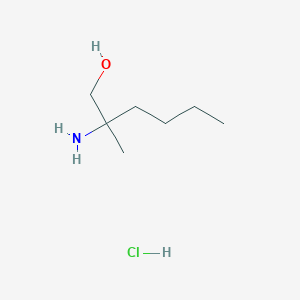
![3-[2-(diethylamino)-4-oxothieno[3,2-d]pyrimidin-3-yl]-N-(4-fluorophenyl)propanamide](/img/structure/B2879721.png)
